

Spectroscopic and Mechanistic Insights into Chartarlactam A: A Technical Guide

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Compound of Interest

Compound Name: Chartarlactam A

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This technical guide provides a comprehensive overview of the spectroscopic data for **Chartarlactam A**, a phenylspirodrimane metabolite isolated from the sponge-associated fungus *Stachybotrys chartarum*. Detailed Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data are presented, alongside the experimental protocols utilized for their acquisition. Furthermore, this guide elucidates the role of related compounds in modulating the NF- κ B/ROS signaling pathway, a critical pathway in inflammation.

High-Resolution Mass Spectrometry and NMR Spectroscopic Data

The structural elucidation of **Chartarlactam A** was achieved through extensive spectroscopic analysis. HRESIMS data established its molecular formula, while 1D and 2D NMR experiments provided detailed insights into its chemical structure.

HRESIMS Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analysis of **Chartarlactam A** provided the following data:

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	C ₂₉ H ₃₈ NO ₅ ⁺	496.2744	C ₂₉ H ₃₇ NO ₅

Table 1: HRESIMS Data for **Chartarlactam A**.

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of **Chartarlactam A** were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	39.2 (t)	1.62 (m), 1.51 (m)
2	18.4 (t)	1.45 (m)
3	42.0 (t)	1.39 (m)
4	33.3 (s)	
5	55.4 (d)	1.28 (m)
6	21.8 (t)	1.58 (m), 1.48 (m)
7	38.4 (t)	1.95 (m), 1.85 (m)
8	134.3 (s)	
9	139.0 (s)	
10	39.8 (d)	2.15 (m)
11	28.1 (q)	0.93 (s)
12	16.3 (q)	0.84 (d, 6.5)
13	21.7 (q)	0.88 (s)
14	33.3 (q)	0.82 (s)
1'	128.4 (d)	7.25 (m)
2'	128.4 (d)	7.25 (m)
3'	126.8 (d)	7.18 (m)
4'	141.2 (s)	
5'	126.8 (d)	7.18 (m)
6'	128.4 (d)	7.25 (m)
7'	175.8 (s)	
8'	105.8 (s)	
9'	45.2 (t)	3.55 (m)

10'	28.6 (t)	1.90 (m)
11'	31.8 (t)	1.65 (m)

Table 2: ^1H (500 MHz) and ^{13}C (125 MHz) NMR Data for **Chartarlactam A** in CDCl_3 .

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data for **Chartarlactam A** and related compounds.

Fungal Material and Fermentation

The fungal strain *Stachybotrys chartarum* was isolated from a marine sponge. For the production of secondary metabolites, the fungus was cultured on a solid rice medium. The fermentation was carried out in Fernbach flasks at room temperature under static conditions for a specified period to allow for sufficient growth and metabolite production.

Extraction and Isolation

Following fermentation, the fungal culture was extracted exhaustively with an organic solvent mixture, typically ethyl acetate and methanol. The resulting crude extract was then subjected to a series of chromatographic techniques for the purification of individual compounds. This multi-step process involved silica gel vacuum liquid chromatography followed by reversed-phase high-performance liquid chromatography (HPLC) to yield pure **Chartarlactam A**.

Spectroscopic Analysis

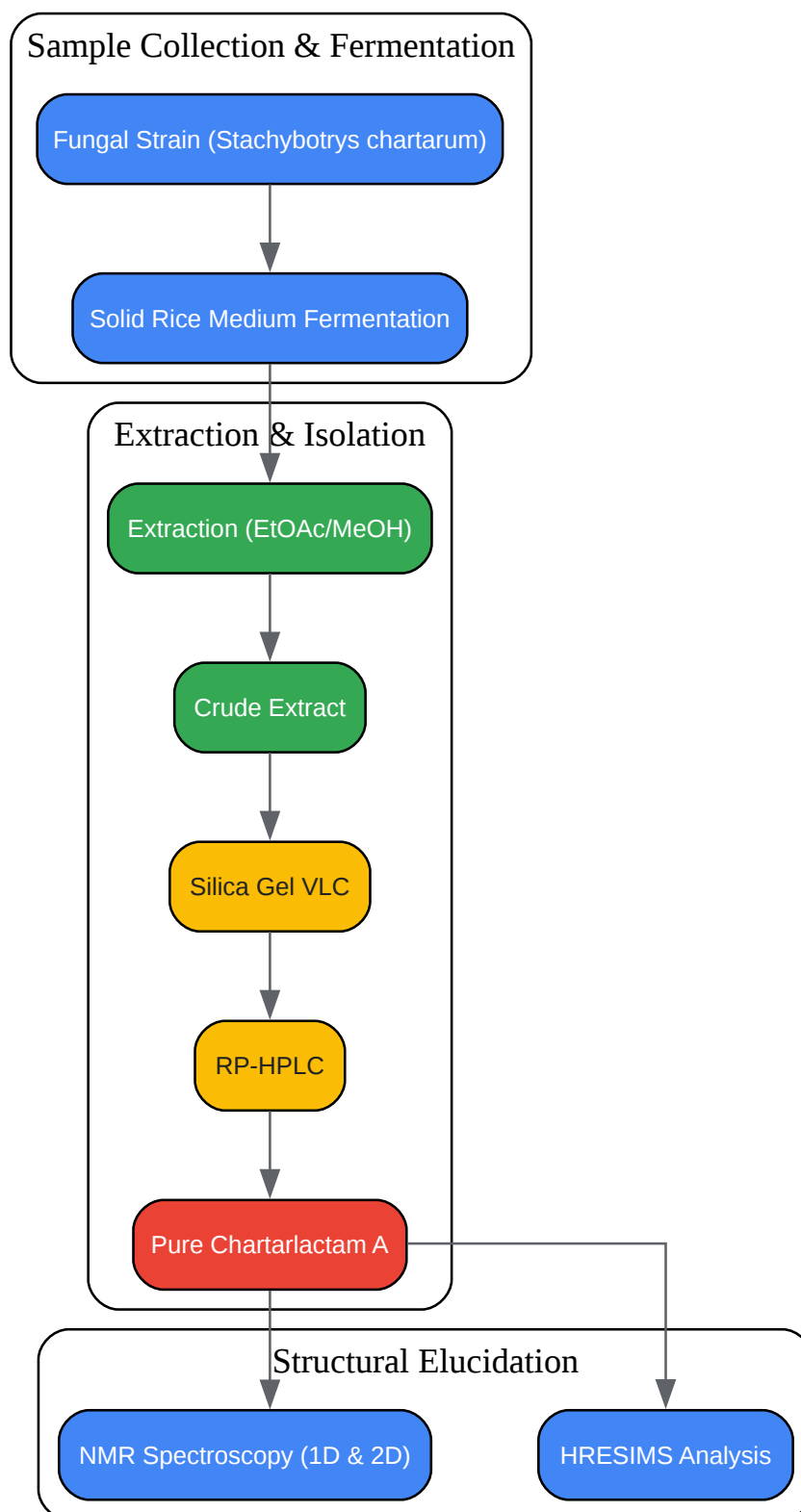
Nuclear Magnetic Resonance (NMR) NMR spectra were acquired on a Bruker AVANCE spectrometer operating at 500 MHz for ^1H and 125 MHz for ^{13}C nuclei. Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16). Standard pulse sequences were used to obtain ^1H , ^{13}C , and 2D NMR (COSY, HSQC, and HMBC) spectra.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) HRESIMS data were obtained using a Thermo Scientific LTQ Orbitrap XL mass spectrometer equipped with an

electrospray ionization source. The analysis was performed in the positive ion mode, and the instrument was calibrated to ensure high mass accuracy.

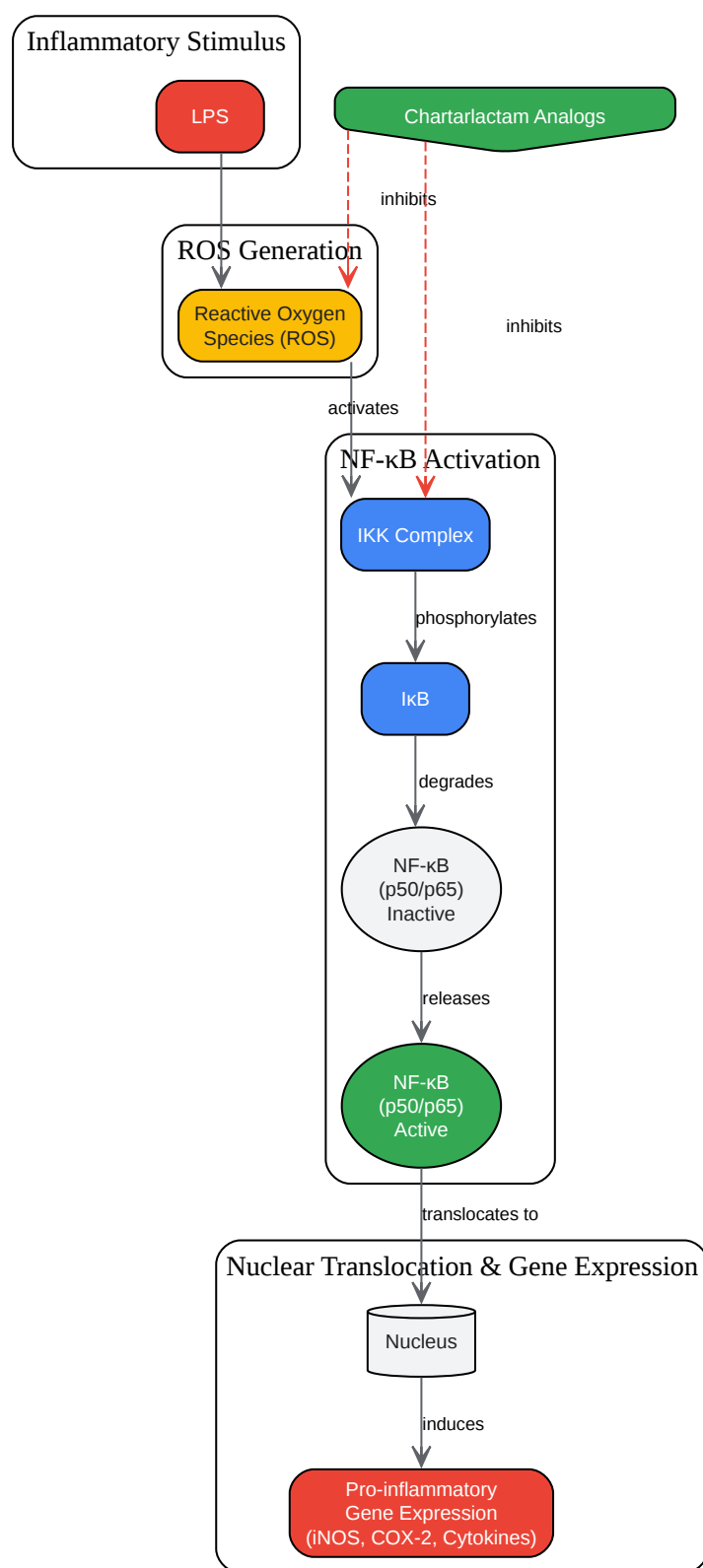
Signaling Pathway and Experimental Workflow

Chartaractams and related phenylspirodrimanes have been investigated for their anti-inflammatory properties, which are mediated through the NF- κ B/ROS signaling pathway. The following diagrams illustrate the experimental workflow for isolating these compounds and the implicated signaling cascade.



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Figure 1: Experimental workflow for the isolation and structural elucidation of **Chartarlactam A**.



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Figure 2: Proposed mechanism of anti-inflammatory action via the NF- κ B/ROS signaling pathway.

- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Chartarlactam A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13832596#spectroscopic-data-of-chartarlactam-a-nmr-hresims]

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